molecular formula C14H14O4S B6599622 4-Methoxyphenyl 4-methylbenzenesulfonate CAS No. 3899-91-0

4-Methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B6599622
CAS No.: 3899-91-0
M. Wt: 278.33 g/mol
InChI Key: PQWHXPBFMWCDEB-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C14H14O4S and a molecular weight of 278.32 g/mol . It is a tosylate ester, which means it contains a tosyl group (4-methylbenzenesulfonyl) attached to a methoxyphenyl group. This compound is often used in organic synthesis due to its reactivity and stability.

Mechanism of Action

Target of Action

It is known to be a tosylate that can be used in the cross-coupling reaction of iodides, chlorides, and phosphine . This suggests that its targets could be these chemical groups or the molecules containing them.

Mode of Action

4-Methoxyphenyl 4-methylbenzenesulfonate interacts with its targets through a cross-coupling reaction . It has been shown to react with aryl chlorides and halides, forming reactive intermediates . These intermediates can then participate in further reactions, leading to the synthesis of complex molecules.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As it forms reactive intermediates with aryl chlorides and halides , it can lead to the synthesis of various complex molecules. The exact effects would depend on the nature of these molecules.

Preparation Methods

4-Methoxyphenyl 4-methylbenzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired ester after purification.

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Methoxyphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

4-Methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:

Comparison with Similar Compounds

4-Methoxyphenyl 4-methylbenzenesulfonate can be compared to other tosylate esters, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic applications.

Biological Activity

4-Methoxyphenyl 4-methylbenzenesulfonate, a sulfonate ester, has garnered attention in various fields of scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a sulfonate moiety, contributing to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14_{14}H14_{14}O4_{4}S. Its structure can be represented as follows:

  • Methoxy Group : Contributes to hydrophobic interactions.
  • Sulfonate Moiety : Engages in ionic interactions with proteins.
PropertyValue
Molecular Weight286.32 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceLight yellow oil

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, while the methoxy and methyl groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity or influence receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related sulfonate esters can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory potential of this compound. Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. However, further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Study on Enzyme Inhibition

A significant study investigated the enzyme inhibition properties of sulfonates similar to this compound. Researchers found that these compounds could effectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, exposure to certain concentrations resulted in a marked decrease in cell viability, suggesting that these compounds may selectively target tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Antimicrobial ActivityEffective against bacterial strains
CytotoxicitySelective cytotoxicity towards cancer cells

Properties

IUPAC Name

(4-methoxyphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWHXPBFMWCDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239553
Record name Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3899-91-0
Record name Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3899-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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